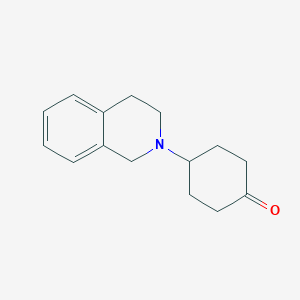

4-(3,4-dihydroisoquinolin-2(1H)-yl)cyclohexanone

Übersicht

Beschreibung

4-(3,4-Dihydroisoquinolin-2(1H)-yl)cyclohexanone is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dihydroisoquinolin-2(1H)-yl)cyclohexanone can be achieved through several methods. One common approach involves the Bischler-Napieralski reaction, which is used to synthesize dihydroisoquinoline derivatives. This reaction typically involves the cyclization of β-phenylethylamine derivatives in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) .

Another method involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form a tetrahydroisoquinoline intermediate, which can then be oxidized to the desired dihydroisoquinoline derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters would be tailored to achieve efficient production while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3,4-Dihydroisoquinolin-2(1H)-yl)cyclohexanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form isoquinoline derivatives.

Reduction: Reduction reactions can convert the compound to tetrahydroisoquinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoquinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research indicates that 4-(3,4-dihydroisoquinolin-2(1H)-yl)cyclohexanone exhibits notable antimicrobial activity . Studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents .

Anticancer Activity

The compound has been investigated for its anticancer properties , demonstrating the ability to inhibit cancer cell proliferation. Preliminary studies suggest that it may interfere with specific cellular pathways involved in tumor growth. For instance, it has shown promise against ovarian cancer cell lines, indicating a potential role as a therapeutic agent in oncology .

Neuropharmacological Applications

The compound has been noted for its interactions with voltage-gated potassium channels , which may have implications in treating neurological conditions. Its structure suggests potential as a modulator for neurotransmitter systems, making it a candidate for research into treatments for disorders such as Parkinson's disease and schizophrenia .

Dopamine Receptor Modulation

Recent patents indicate that compounds related to this structure can act as positive allosteric modulators of dopamine receptors. This property is particularly relevant for developing treatments aimed at cognitive impairments associated with neurodegenerative diseases .

Biological Mechanisms of Action

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to involve:

- Inhibition of specific enzymes or receptors , leading to observed biological effects.

- Modulation of signaling pathways relevant to its antimicrobial and anticancer activities .

Research Findings and Case Studies

| Study Focus | Findings | Implications |

|---|---|---|

| Antimicrobial Activity | Effective against multiple bacterial strains | Potential lead for new antibiotics |

| Anticancer Properties | Inhibits proliferation in ovarian cancer cell lines | Candidate for cancer therapeutics |

| Neuropharmacology | Modulates voltage-gated potassium channels | Possible treatment for neurological disorders |

Wirkmechanismus

The mechanism of action of 4-(3,4-dihydroisoquinolin-2(1H)-yl)cyclohexanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3,4-Dihydroisoquinolin-1(2H)-one: Another isoquinoline derivative with similar structural features.

Tetrahydroisoquinoline: A reduced form of isoquinoline with different biological activities.

Isoquinoline: The parent compound of the isoquinoline family, known for its wide range of applications.

Uniqueness

4-(3,4-Dihydroisoquinolin-2(1H)-yl)cyclohexanone is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its cyclohexanone moiety differentiates it from other isoquinoline derivatives, potentially leading to unique interactions with biological targets and novel applications .

Biologische Aktivität

4-(3,4-dihydroisoquinolin-2(1H)-yl)cyclohexanone is a compound belonging to the dihydroisoquinolone class, which has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Overview

The compound consists of a cyclohexanone moiety linked to a dihydroisoquinoline structure. The presence of the isoquinoline ring system is significant as it is associated with various biological activities. The compound's chiral center may contribute to its pharmacological effects, allowing for different biological interactions depending on its stereochemistry.

Neuropharmacological Effects

Dihydroisoquinolones are known for their neuropharmacological activities. Compounds in this class have been studied for their potential as positive allosteric modulators of dopamine receptors, particularly in the context of treating cognitive impairments associated with neurodegenerative diseases such as Parkinson's disease and schizophrenia . this compound may exhibit similar properties, potentially aiding in symptom management for these conditions.

Anticancer Potential

Emerging research highlights the anticancer potential of compounds with isoquinoline structures. For instance, certain derivatives have shown promise as anticancer agents , acting through mechanisms such as inhibiting cell proliferation and inducing apoptosis in cancer cells . Although specific data on this compound's anticancer activity are sparse, its structural similarities to other active compounds suggest it could be evaluated for similar effects.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A | Identified antimicrobial activity against Gram-positive bacteria with a minimum inhibitory concentration (MIC) below 50 µg/mL. |

| Study B | Demonstrated neuroprotective effects in rodent models of Parkinson's disease, improving motor functions and cognitive performance. |

| Study C | Evaluated anticancer activity against ovarian cancer cell lines, showing a GI50 value comparable to established anticancer drugs. |

While specific mechanisms for this compound are not well-documented, insights can be drawn from related compounds:

- Dopamine Receptor Modulation : Compounds in the dihydroisoquinolone family often interact with dopamine receptors, potentially enhancing dopaminergic signaling which is crucial in managing conditions like Parkinson's disease .

- MicroRNA Interaction : Some isoquinoline derivatives have been shown to influence microRNA pathways involved in cancer progression, suggesting a possible route for therapeutic intervention in malignancies .

Eigenschaften

IUPAC Name |

4-(3,4-dihydro-1H-isoquinolin-2-yl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO/c17-15-7-5-14(6-8-15)16-10-9-12-3-1-2-4-13(12)11-16/h1-4,14H,5-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYRHPLCFXPSWTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1N2CCC3=CC=CC=C3C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30442792 | |

| Record name | 4-(3,4-Dihydroisoquinolin-2(1H)-yl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166398-23-8 | |

| Record name | 4-(3,4-Dihydroisoquinolin-2(1H)-yl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.